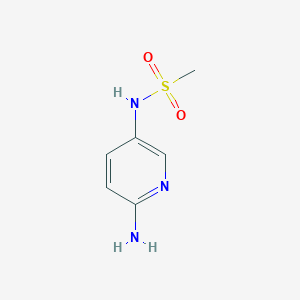
N-(6-aminopyridin-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-aminopyridin-3-yl)methanesulfonamide is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a methanesulfonamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminopyridin-3-yl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 6-amino-3-pyridinecarboxylic acid.
Formation of Intermediate: The carboxylic acid group is converted to a sulfonyl chloride intermediate using reagents such as thionyl chloride.
Final Product: The intermediate is then reacted with methanesulfonamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-aminopyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(6-aminopyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-aminopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit certain enzymes by binding to their active sites.
Pathways Involved: It can affect pathways related to neurotransmitter regulation and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-3-pyridinylmethanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
N-(6-amino-pyridin-3-yl)-hexanamide: Similar structure but with a hexanamide group instead of a methanesulfonamide group.
Uniqueness
N-(6-aminopyridin-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C6H9N3O2S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
N-(6-aminopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3,(H2,7,8) |
Clave InChI |
JPFAHPJSRHMENV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CN=C(C=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

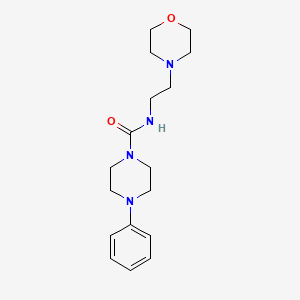



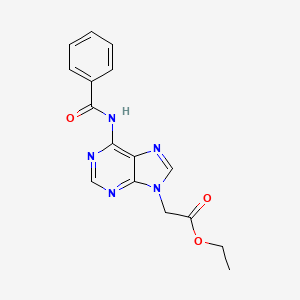
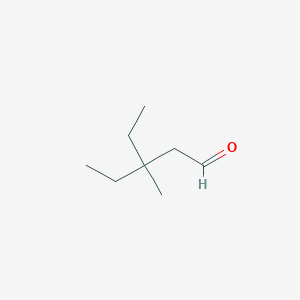
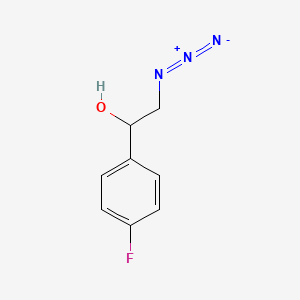
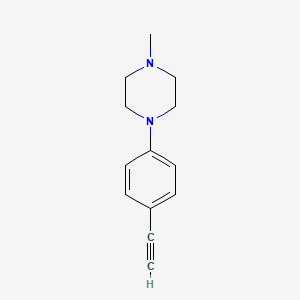
![ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate](/img/structure/B8684882.png)

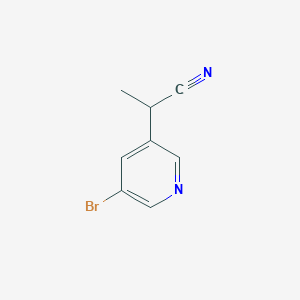
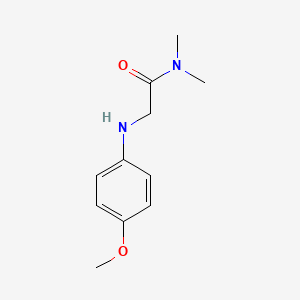
![2-Chloro-5-[2-(nitromethylidene)imidazolidin-1-yl]pyridine](/img/structure/B8684940.png)
